molecular formula C12H21NO3 B12886574 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol CAS No. 61212-12-2

2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B12886574
CAS No.: 61212-12-2
M. Wt: 227.30 g/mol
InChI Key: CMUSYKOPHWMXBY-UHFFFAOYSA-N
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Description

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a butyl group and a methoxy group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The butyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: Lacks the furan ring and methoxy group, resulting in different chemical properties.

    5-Methoxyfuran-2-carbaldehyde: Contains the furan ring and methoxy group but lacks the butylaminoethanol moiety.

    Tetrahydrofuran derivatives: Reduced form of furan compounds with different reactivity

Uniqueness

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is unique due to its combination of a furan ring, butyl group, and methoxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

61212-12-2

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[butyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C12H21NO3/c1-3-4-7-13(8-9-14)10-11-5-6-12(15-2)16-11/h5-6,14H,3-4,7-10H2,1-2H3

InChI Key

CMUSYKOPHWMXBY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)CC1=CC=C(O1)OC

Origin of Product

United States

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